molecular formula C30H46O6 B1235803 (2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde

(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde

Cat. No. B1235803
M. Wt: 502.7 g/mol
InChI Key: PGDQFMJGCJTDBU-IKAPNHISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde is a natural product found in Aleurodiscus mirabilis with data available.

Scientific Research Applications

Chemical Structure and Synthesis

  • Structure Analysis : The natural naphthoquinone sterekunthal-B, a related compound, features a complex structure with a bicyclic system where six-membered rings adopt a boat conformation, indicating intricate molecular architectures in this class of compounds (Ravikumar et al., 2005).

  • Synthetic Pathways : Studies on similar compounds have shown methods for asymmetric synthesis, as seen in the creation of cis-hydrindanediones through Diels-Alder reactions (Hoffmann et al., 1993).

Applications in Material Science

  • Polysaccharide Synthesis : Research into polysaccharides, starting from related aldehydes, has led to the creation of novel synthetic polysaccharides with unique solubility and absorption properties (Okada et al., 1983).

Biological Applications

  • Cyclization Reactions : The treatment of related compounds with specific reagents has led to the formation of novel cyclized compounds, indicating potential in the synthesis of bioactive molecules (Hayano et al., 1996).

  • Olfactory Properties : Studies on spirocyclic analogs of related compounds have revealed their potential in developing novel odorants with enhanced bioavailability and distinct odor characters (Kraft et al., 2008).

Chemical Transformations

  • Transformation Studies : Acid-catalyzed transformations of similar hydroperoxides have been extensively studied, showing a variety of products, indicative of the chemical versatility of these compounds (Gardner et al., 1984).

  • Oxetane Formation : Research has shown the possibility of oxetane formation through 1,3-migration in related cations, highlighting potential applications in synthetic organic chemistry (Mosimann et al., 2000).

properties

Product Name

(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde

Molecular Formula

C30H46O6

Molecular Weight

502.7 g/mol

IUPAC Name

(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde

InChI

InChI=1S/C30H46O6/c1-15(2)19-8-9-30(5)12-23-18(13-31)6-7-20-17(4)26(11-22(20)16(3)21(23)10-24(19)30)36-29-28(34)27(33)25(32)14-35-29/h6,13,15,17,19-21,23-29,32-34H,7-12,14H2,1-5H3/b18-6-,22-16-/t17?,19?,20?,21?,23-,24?,25?,26?,27?,28?,29?,30-/m1/s1

InChI Key

PGDQFMJGCJTDBU-IKAPNHISSA-N

Isomeric SMILES

CC1C/2C/C=C(\[C@H]3C[C@]4(CCC(C4CC3/C(=C2/CC1OC5C(C(C(CO5)O)O)O)/C)C(C)C)C)/C=O

Canonical SMILES

CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O

synonyms

aleurodiscal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde
Reactant of Route 2
(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde
Reactant of Route 3
(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde
Reactant of Route 4
(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde
Reactant of Route 5
(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde
Reactant of Route 6
(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde

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